molecular formula C11H13FN4 B12225970 2-[4-(Fluoromethyl)piperidin-1-yl]pyrimidine-4-carbonitrile

2-[4-(Fluoromethyl)piperidin-1-yl]pyrimidine-4-carbonitrile

Cat. No.: B12225970
M. Wt: 220.25 g/mol
InChI Key: ZOBLAJBJDZDDTN-UHFFFAOYSA-N
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Description

2-[4-(Fluoromethyl)piperidin-1-yl]pyrimidine-4-carbonitrile is a heterocyclic compound that features both a piperidine and a pyrimidine ring in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Fluoromethyl)piperidin-1-yl]pyrimidine-4-carbonitrile typically involves the reaction of a fluoromethyl piperidine derivative with a pyrimidine carbonitrile precursor. One common method involves the nucleophilic substitution reaction where the piperidine nitrogen attacks the electrophilic carbon of the pyrimidine ring, leading to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Fluoromethyl)piperidin-1-yl]pyrimidine-4-carbonitrile can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the electronic properties of the compound.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, acyl, or sulfonyl groups .

Scientific Research Applications

2-[4-(Fluoromethyl)piperidin-1-yl]pyrimidine-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(Fluoromethyl)piperidin-1-yl]pyrimidine-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Fluoromethyl)piperidin-1-yl]pyrimidine-4-carbonitrile is unique due to the presence of the fluoromethyl group, which can significantly influence its pharmacokinetic and pharmacodynamic properties. This makes it a valuable scaffold for the development of new drugs with improved efficacy and safety profiles .

Properties

Molecular Formula

C11H13FN4

Molecular Weight

220.25 g/mol

IUPAC Name

2-[4-(fluoromethyl)piperidin-1-yl]pyrimidine-4-carbonitrile

InChI

InChI=1S/C11H13FN4/c12-7-9-2-5-16(6-3-9)11-14-4-1-10(8-13)15-11/h1,4,9H,2-3,5-7H2

InChI Key

ZOBLAJBJDZDDTN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CF)C2=NC=CC(=N2)C#N

Origin of Product

United States

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